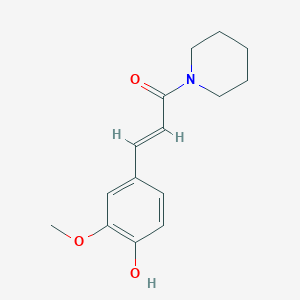
Piflutixol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piflutixol, also known as this compound, is an antipsychotic agent primarily used in research settings. It is a member of the thioxanthene class of antipsychotic drugs and is known for its efficacy in treating various psychiatric disorders. The compound has the chemical formula C24H25F4NOS and a molecular weight of 451.5 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piflutixol involves several steps, starting with the preparation of the thioxanthene core. The key steps include:
Formation of the Thioxanthene Core: This involves the reaction of a suitable fluorinated benzene derivative with sulfur to form the thioxanthene structure.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Final Assembly: The final step involves the coupling of the thioxanthene core with the piperidine ring under specific reaction conditions, typically involving a base and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification: The crude product is purified using techniques like recrystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and efficacy.
Analyse Des Réactions Chimiques
Types of Reactions
Piflutixol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are often used in further research and development .
Applications De Recherche Scientifique
Piflutixol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying the reactivity of thioxanthene derivatives.
Biology: Employed in research on neurotransmitter pathways and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders.
Industry: Used in the development of new antipsychotic drugs and related compounds
Mécanisme D'action
Piflutixol exerts its effects by acting as an antagonist at dopamine receptors, particularly the D2 receptor. This antagonistic action helps in modulating the levels of dopamine in the brain, thereby alleviating symptoms of psychiatric disorders. The compound also interacts with other neurotransmitter systems, including serotonin and norepinephrine pathways, contributing to its overall therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Flupentixol: Another thioxanthene derivative with similar antipsychotic properties.
Chlorprothixene: A thioxanthene compound used in the treatment of schizophrenia.
Zuclopenthixol: Known for its efficacy in managing acute psychosis
Uniqueness
Piflutixol is unique due to its specific fluorinated structure, which enhances its binding affinity to dopamine receptors. This structural uniqueness contributes to its potent antipsychotic effects and distinguishes it from other thioxanthene derivatives .
Propriétés
Numéro CAS |
54341-02-5 |
|---|---|
Formule moléculaire |
C24H25F4NOS |
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
2-[1-[3-[6-fluoro-2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperidin-4-yl]ethanol |
InChI |
InChI=1S/C24H25F4NOS/c25-18-4-5-20-19(2-1-10-29-11-7-16(8-12-29)9-13-30)21-14-17(24(26,27)28)3-6-22(21)31-23(20)15-18/h2-6,14-16,30H,1,7-13H2 |
Clé InChI |
CCUOZZURYIZOKX-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CCO)CCC=C2C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)C(F)(F)F |
SMILES isomérique |
C1CN(CCC1CCO)CC/C=C/2\C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)C(F)(F)F |
SMILES canonique |
C1CN(CCC1CCO)CCC=C2C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)C(F)(F)F |
| 54341-02-5 | |
Synonymes |
6-fluoro-9-(3-(4-(2-hydroxyethyl)piperidino) propylidene)-2-trifluoromethyl-thioxanthene piflutixol piflutixol monohydrochloride piflutixol, (Z)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Calcium;disodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate;hydrate](/img/structure/B1239504.png)



![(E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-[(2S)-1-(methylsulfanylmethylsulfinyl)propan-2-yl]prop-2-enamide](/img/structure/B1239510.png)


![(2E,4E)-N-[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-5-[(1S)-2-[(1R)-2-[(1R)-2-[(1R,2S)-2-[(E)-2-[(1R,2R)-2-methylcyclopropyl]ethenyl]cyclopropyl]cyclopropyl]cyclopropyl]cyclopropyl]penta-2,4-dienamide](/img/structure/B1239517.png)

![2-[(11E,13Z)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1239522.png)



